molecular formula C17H20N4O3 B11192454 4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

4-ethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B11192454
M. Wt: 328.4 g/mol
InChI Key: PZXSVOPKOKKJDD-UHFFFAOYSA-N
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Description

4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a morpholino group, and a pyrimidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol (ethanol) reacts with the benzamide core in the presence of an acid catalyst.

    Attachment of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution, where a morpholine derivative reacts with the benzamide core.

    Incorporation of the Pyrimidinyl Group:

Industrial Production Methods

Industrial production of 4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHOXY-N~1~-(2-MORPHOLINO-5-PYRIMIDINYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-ethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H20N4O3/c1-2-24-15-5-3-13(4-6-15)16(22)20-14-11-18-17(19-12-14)21-7-9-23-10-8-21/h3-6,11-12H,2,7-10H2,1H3,(H,20,22)

InChI Key

PZXSVOPKOKKJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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